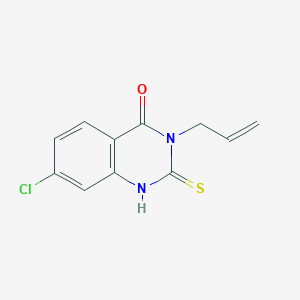
3-Allyl-7-Chlor-2-Mercapto-3H-chinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C11H9ClN2OS and a molecular weight of 252.72 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinazolinones like 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one consists of a quinazolinone core, with an allyl group at the 3-position, a chlorine atom at the 7-position, and a mercapto group at the 2-position .Chemical Reactions Analysis
Quinazolinone derivatives like 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo a variety of chemical reactions . These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Physical and Chemical Properties Analysis
3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one has a molecular weight of 252.72 . It is used for proteomics research . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Ich habe einige Informationen über die biologischen Aktivitäten von Chinazolinonderivaten gefunden, die möglicherweise mit „3-Allyl-7-Chlor-2-Mercapto-3H-chinazolin-4-on“ zusammenhängen. Hier ist eine umfassende Analyse mit Schwerpunkt auf sechs einzigartigen Anwendungen:
Antimykotische Aktivität
Chinazolinonderivate, die 3-Acrylamomotive enthalten, wurden auf ihre antimykotische Aktivität gegen verschiedene phytopathogene Pilze untersucht. Die Methode der minimalen Hemmkonzentration (MIC) wird oft verwendet, um ihre Wirksamkeit zu bestimmen .
Antibakterielle Aktivität
Diese Verbindungen wurden auch auf ihre antimikrobielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien getestet. Einige Derivate haben eine potente in-vitro-antimikrobielle Aktivität gezeigt, insbesondere gegen Staphylococcus aureus .
Proteomikforschung
Die spezifische Verbindung „this compound“ ist für die Proteomikforschung käuflich erhältlich, was auf ihre Verwendung bei der Untersuchung von Proteinen und ihren Funktionen in biologischen Systemen hindeutet .
Studium chemischer Eigenschaften
Chinazolinone können sublimiert werden, und ihre Ausgangsstoffe können redistilliert werden, was auf ihre Verwendung bei der Untersuchung chemischer Eigenschaften und Reaktionen unter verschiedenen Bedingungen hindeutet .
Sicherheits- und Verwendungsanalyse
Es gibt Informationen über die Sicherheit, Verwendung und Handhabung dieser Verbindung, die für die Durchführung wissenschaftlicher Forschung mit Chemikalien von entscheidender Bedeutung sind .
Eigenschaften
IUPAC Name |
7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBWSPQZDQLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368641 |
Source


|
| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91063-29-5 |
Source


|
| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
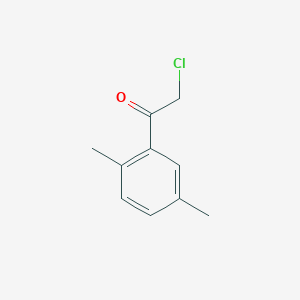
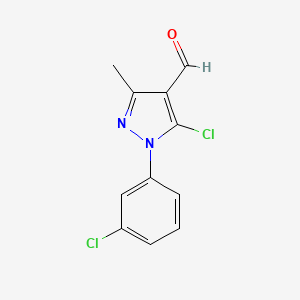
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

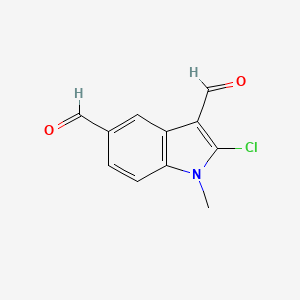
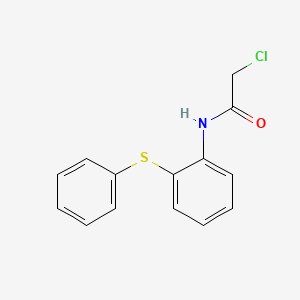
![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

